4-tert-Butyl-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43042. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

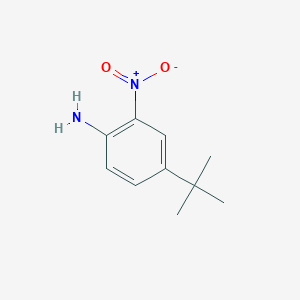

2D Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTJXBPEGJNGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212438 | |

| Record name | 4-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6310-19-6 | |

| Record name | 4-(1,1-Dimethylethyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6310-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butyl-2-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006310196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6310-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butyl-2-nitroaniline chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-tert-Butyl-2-nitroaniline

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of this compound. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize nitroaniline derivatives as synthetic intermediates.

Chemical Identity and Structure

This compound is an aromatic amine characterized by a benzene ring substituted with a tert-butyl group, a nitro group, and an amino group. The tert-butyl group provides steric bulk and influences the molecule's solubility and stability, while the amino and nitro groups are key reactive sites.[1]

Table 1: Chemical Identifiers and Structure

| Property | Value |

|---|---|

| IUPAC Name | 4-(tert-butyl)-2-nitroaniline[2] |

| Synonyms | 2-Nitro-4-tert-butylaniline, 4-tert-butyl-2-nitrobenzenamine[2] |

| CAS Number | 6310-19-6[2][3] |

| Molecular Formula | C₁₀H₁₄N₂O₂[1][2][3] |

| Molecular Weight | 194.23 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-][2] |

| InChIKey | YXTJXBPEGJNGKV-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical properties of this compound are summarized below. The bulky, nonpolar tert-butyl group enhances its solubility in organic solvents.[1]

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Orange crystalline powder | [4] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 302.8 °C at 760 mmHg | [1] |

| Density | 1.140 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.43 ± 0.10 (Predicted) |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 3: Spectroscopic Information

| Technique | Data / Interpretation |

|---|---|

| ¹H NMR | (400 MHz, CDCl₃): δ 1.27 (s, 9H), 5.95 (br s, 2H), 6.76 (d, 1H), 7.43 (d, 1H), 8.08 (s, 1H).[4] The spectrum shows a singlet for the nine protons of the tert-butyl group, a broad singlet for the two amine protons, and distinct signals for the three aromatic protons. |

| FTIR | The spectrum is expected to show characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-H stretching of the aromatic ring and the tert-butyl group.[2] |

| UV-Vis | Spectral data is available for this compound, which is useful for quantitative analysis and studying its electronic properties.[2] |

Chemical Reactivity and Applications

This compound serves primarily as a chemical intermediate in the synthesis of various organic molecules. Its reactivity is governed by the interplay between the electron-donating amino group and the electron-withdrawing nitro group, as well as the steric hindrance from the tert-butyl group.

-

Dye and Pigment Synthesis : It is a key intermediate for producing azo dyes and pigments, particularly for yellow and orange shades used in textiles, plastics, and coatings.[1] The amino group can be diazotized and then coupled with other aromatic compounds to form the characteristic azo linkage (-N=N-).[1]

-

Pharmaceutical and Agrochemical Manufacturing : The nitroaniline scaffold is important in the production of certain agrochemicals and pharmaceuticals.[1] The nitro group can be reduced to a second amino group, providing a route to diamine derivatives.

The diagram below illustrates the relationship between the compound's structure and its principal reactive properties.

Caption: Structure-Reactivity relationships of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the hydrolysis of its N-acetylated precursor, N-(4-tert-butyl-2-nitrophenyl)acetamide.[4]

Materials:

-

N-(4-tert-butyl-2-nitrophenyl)acetamide

-

Methanol (MeOH)

-

30% Sodium methoxide in Methanol

-

Water (H₂O)

-

Reactor vessel with stirrer, condenser, and heating mantle

-

Filtration apparatus

-

Vacuum distillation setup

Procedure:

-

Charge the reactor with N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) and Methanol.[4]

-

Stir the mixture for 10 minutes at room temperature to ensure dissolution/suspension.[4]

-

Slowly add a 30% solution of sodium methoxide in methanol (1.2 eq) to the reactor.[4]

-

Gently heat the mixture to reflux and maintain this temperature for 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[4]

-

After the reaction is complete, remove the methanol by vacuum distillation at 50-55 °C.[4]

-

Cool the resulting solid residue to room temperature.[4]

-

Add water to the residue and stir for 1 hour to precipitate the product and dissolve inorganic byproducts.[4]

-

Collect the solid product by filtration and wash it thoroughly with water.[4]

-

Dry the final product at 45-50 °C to yield this compound.[4]

The following workflow diagram illustrates the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is associated with several hazards and requires careful handling.

Table 4: GHS Hazard Information

| Hazard Statement | Classification |

|---|---|

| H315 | Causes skin irritation (Category 2)[2] |

| H319 | Causes serious eye irritation (Category 2)[2] |

| H302 | Harmful if swallowed (Category 4)[2] |

| H312 | Harmful in contact with skin (Category 4)[2] |

| H332 | Harmful if inhaled (Category 4)[2] |

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[5]

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

-

Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[1][4]

In Case of Accidental Release:

-

For minor spills, clean up immediately using dry procedures to avoid generating dust.[5]

-

For major spills, clear the area, move upwind, and wear appropriate respiratory protection and gloves.[5]

-

Contain the spill with sand or earth and collect the material into labeled containers for disposal.[5]

-

Prevent spillage from entering drains or waterways.[5]

References

An In-depth Technical Guide to the Molecular Structure of 4-tert-Butyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of 4-tert-Butyl-2-nitroaniline, an organic compound utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[1][2] The structural characteristics outlined herein are fundamental to understanding its reactivity, physical properties, and potential applications.

Chemical Identity and Properties

This compound is an aromatic amine. Its core structure consists of an aniline ring substituted with a nitro group (-NO₂) ortho to the amino group (-NH₂) and a tert-butyl group (-C(CH₃)₃) para to the amino group.

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4-(tert-Butyl)-2-nitroaniline | [3] |

| CAS Number | 6310-19-6 | [3][4] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1][3][4][5][6] |

| Molecular Weight | 194.23 g/mol | [1][3] |

| Monoisotopic Mass | 194.105527694 Da | [3] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)N)--INVALID-LINK--[O-] | [3][5] |

| InChIKey | YXTJXBPEGJNGKV-UHFFFAOYSA-N |[3] |

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below. The diagram highlights the spatial arrangement of the functional groups on the benzene ring.

Caption: 2D molecular structure of this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed through various spectroscopic techniques. Although a complete public dataset for this specific molecule is limited, the expected spectral characteristics can be inferred from the analysis of its functional groups and related structures.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic H ortho to -NO₂ |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Aromatic H meta to -NO₂ and ortho to -C(CH₃)₃ |

| ~ 6.8 - 7.0 | Doublet | 1H | Aromatic H ortho to -NH₂ |

| ~ 5.5 - 6.5 | Broad singlet | 2H | -NH₂ protons |

| ~ 1.3 | Singlet | 9H | -C(CH₃)₃ protons |

Rationale: The electron-withdrawing nitro group deshields adjacent protons, shifting them downfield. The tert-butyl group's protons are equivalent and appear as a characteristic singlet. The amino protons are often broad due to exchange and quadrupole effects.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Amino (-NH₂) |

| 2850 - 3000 | C-H stretch (aliphatic) | tert-Butyl (-C(CH₃)₃) |

| 1500 - 1550 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1300 - 1350 | N-O symmetric stretch | Nitro (-NO₂) |

| 1600 - 1640 | N-H bend | Amino (-NH₂) |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

Rationale: The presence of sharp, distinct peaks in these regions confirms the existence of the key functional groups: the amino, nitro, and tert-butyl moieties attached to the aromatic ring.[7]

Experimental Protocols for Structural Analysis

The following are detailed, generalized protocols for obtaining the spectroscopic data essential for the structural confirmation of solid organic compounds like this compound.

4.1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol outlines the standard procedure for preparing and analyzing a sample for ¹H NMR.

-

Objective: To determine the proton environment in the molecule.

-

Materials:

-

This compound sample (5-25 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[8]

-

NMR tube

-

Pasteur pipette with glass wool plug

-

Tetramethylsilane (TMS) as an internal standard (often pre-added to solvent)

-

-

Procedure:

-

Sample Preparation: Weigh approximately 5-25 mg of the solid sample and dissolve it in about 0.7 mL of a suitable deuterated solvent in a small vial.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube. This removes any suspended solid particles.

-

Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure the solution is homogeneous.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Data Acquisition: The instrument is tuned to the proton frequency. A standard ¹H NMR experiment is run, which involves shimming the magnetic field for optimal homogeneity, tuning the probe, and acquiring the free induction decay (FID) signal.

-

Data Processing: The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm. The signals are integrated to determine the relative number of protons.

-

4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Thin Solid Film method, a common technique for analyzing solid samples.[9]

-

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[10][11]

-

Materials:

-

Procedure:

-

Sample Preparation: Dissolve a small amount of the solid sample (no need for precise weighing) in a few drops of a volatile solvent like methylene chloride.[9]

-

Film Casting: Place a single, clean salt plate on a holder. Using a pipette, deposit a drop of the prepared solution onto the surface of the salt plate.[9][10]

-

Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the compound on the plate.[9] The ideal film should be slightly translucent. If the film is too thick, subsequent spectral peaks may be too intense; if too thin, peaks will be too weak.[9]

-

Spectrum Acquisition: Place the salt plate into the sample holder within the FT-IR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the infrared spectrum of the sample. The instrument measures the transmittance or absorbance of infrared light across a range of wavenumbers (typically 4000–400 cm⁻¹).[10]

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the vibrational frequencies of the molecule's functional groups. After analysis, clean the salt plate thoroughly with an appropriate solvent like acetone.[9]

-

Synthesis and Characterization Workflow

The logical flow for producing and verifying the structure of this compound follows a standard chemical research pattern. A plausible synthesis involves the hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide in methanol.[1]

Caption: General workflow for the synthesis and characterization of this compound.

References

- 1. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]

- 2. 4-(tert-Butyl)-2-nitroaniline [myskinrecipes.com]

- 3. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 6. This compound [oakwoodchemical.com]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 11. infinitalab.com [infinitalab.com]

An In-depth Technical Guide to 4-tert-Butyl-2-nitroaniline (CAS: 6310-19-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-nitroaniline, a substituted nitroaniline of interest in various fields of chemical synthesis. This document consolidates its known physicochemical properties, spectroscopic data, synthesis protocols, and safety information to serve as a valuable resource for laboratory and development applications.

Physicochemical Properties

This compound is an organic compound with the molecular formula C10H14N2O2.[1] Its structural and physical characteristics are summarized in the table below. The presence of a bulky tert-butyl group and polar nitro and amino functionalities gives it a unique profile of solubility and reactivity.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 6310-19-6 | [1][2] |

| Molecular Formula | C10H14N2O2 | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Melting Point | 101-104°C | [1] |

| Boiling Point (Predicted) | 302.8 ± 30.0 °C | [1] |

| Density (Predicted) | 1.140 ± 0.06 g/cm³ | [1] |

| Flash Point | 136.9°C | [1] |

| Vapor Pressure | 0.000969 mmHg at 25°C | [1] |

| pKa (Predicted) | 0.43 ± 0.10 | [1] |

| LogP | 3.3 | [2] |

| Topological Polar Surface Area (TPSA) | 71.8 Ų | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive datasets are proprietary or found in specialized databases, known available spectral information is listed below.

| Spectrum Type | Availability / Key Features | Source(s) |

| ¹H NMR | Data available. | [2] |

| IR | Data available (KBr Wafer). | [2] |

| UV-VIS | Data available. | [2] |

| Mass Spectrometry | Expected molecular ion peak (M+) at m/z ~194. Fragmentation may involve loss of methyl, tert-butyl, or nitro groups. | [4] |

Synthesis and Experimental Protocols

This compound is commonly used as an intermediate in organic synthesis.[5] A general synthetic route involves the hydrolysis of its N-acetylated precursor.

Experimental Protocol: Synthesis from N-(4-tert-butyl-2-nitrophenyl)acetamide

This protocol is based on a general procedure for the deacetylation of the precursor to yield this compound.[5]

Materials:

-

N-(4-tert-butyl-2-nitrophenyl)acetamide

-

Methanol

-

30% Sodium methoxide in methanol

-

Water

Procedure:

-

Charge a suitable reactor with N-(4-tert-butyl-2-nitrophenyl)acetamide (1.0 eq) and Methanol.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add a methanol solution of 30% sodium methoxide (1.2 eq) to the mixture.

-

Gradually heat the reaction mixture to reflux temperature and maintain for approximately 2 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC) until the starting material is consumed.

-

Upon completion, remove the methanol by vacuum distillation at 50-55°C.

-

Cool the resulting solid residue to room temperature.

-

Add water to the residue and stir for 1 hour.

-

Collect the solid product by filtration, wash with water, and dry to yield this compound.

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical methods such as melting point determination, NMR, and mass spectrometry.[6]

Applications

As a substituted nitroaniline, this compound serves as a valuable intermediate in several industrial applications.

-

Pharmaceutical Synthesis: It is used as a building block in the synthesis of more complex molecules for pharmaceutical applications.[5] The nitroaniline moiety is a common feature in various biologically active compounds.[7][8]

-

Dye and Pigment Industry: This compound is an intermediate in the production of azo dyes and other colorants.[5][9]

-

Organic Synthesis: Its functional groups allow for a variety of chemical transformations, making it a useful reagent in academic and industrial research and development.

Safety and Toxicology

Proper handling of this compound is essential due to its potential health hazards. The GHS classification indicates several warnings.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[2]

-

H335: May cause respiratory irritation.[2]

Handling and First Aid:

-

Engineering Controls: Work in a well-ventilated area or under a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[10]

-

Skin Contact: Immediately flush skin with running water. Seek medical attention if irritation occurs.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[11]

Biological Activity and Relevance in Drug Discovery

While specific studies on the biological activity of this compound are not widely available in public literature, the nitroaromatic scaffold is of significant interest in medicinal chemistry. The nitro group is a key functional group in a number of approved drugs and is often associated with antibacterial and antiprotozoal activities.[7][8] It can act as a bio-reducible group, which can be selectively activated under hypoxic conditions found in some tumors and microbial environments. The amino group provides a site for further derivatization to modulate pharmacokinetic and pharmacodynamic properties. Therefore, this compound represents a potentially useful starting material for the synthesis of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6310-19-6 | 4-(tert-Butyl)-2-nitroaniline | Aryls | Ambeed.com [ambeed.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. industryarc.com [industryarc.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Synthesis of 4-tert-Butyl-2-nitroaniline: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent synthetic methodologies for 4-tert-Butyl-2-nitroaniline, an important intermediate in the pharmaceutical and dye industries. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in organic synthesis.

Introduction

This compound is a substituted aromatic amine characterized by the presence of a bulky tert-butyl group and an electron-withdrawing nitro group on the aniline scaffold. These functional groups impart unique electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and specialized dyes. The most common and reliable synthetic approach involves a three-step sequence starting from 4-tert-butylaniline, which includes protection of the amino group, regioselective nitration, and subsequent deprotection.

Core Synthetic Pathway

The most widely adopted synthetic route for this compound is a three-step process designed to ensure high regioselectivity and yield. The amino group of the starting material, 4-tert-butylaniline, is highly activating and ortho-, para-directing. Direct nitration of the unprotected aniline is generally avoided as it can lead to a mixture of isomers, over-nitration, and oxidative side products. Therefore, a protection-nitration-deprotection strategy is employed.

The overall transformation is as follows:

Caption: Overall synthetic pathway for this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis, compiled from various literature sources.

Table 1: Acetylation of 4-tert-butylaniline

| Parameter | Value |

| Reactants | |

| 4-tert-butylaniline | 1.0 eq |

| Acetic Anhydride | 1.1 eq |

| Pyridine | 1.2 eq |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | >95% |

Table 2: Nitration of N-(4-tert-butylphenyl)acetamide

| Parameter | Value |

| Reactants | |

| N-(4-tert-butylphenyl)acetamide | 1.0 eq |

| Fuming Nitric Acid | 1.1 eq |

| Solvent | Glacial Acetic Acid / Acetic Anhydride |

| Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Reported Yield | 80% |

Table 3: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide

| Parameter | Value |

| Reactants | |

| N-(4-tert-butyl-2-nitrophenyl)acetamide | 7.0 kg (29.6 mol) |

| 30% Sodium Methoxide in Methanol | 6.49 L (35.5 mol) |

| Solvent | Methanol (13.5 L) |

| Temperature | Reflux |

| Reaction Time | 2 hours |

| Product Yield | 5.3 kg (92%) |

Experimental Protocols

Step 1: Acetylation of 4-tert-butylaniline to N-(4-tert-butylphenyl)acetamide

This procedure describes the protection of the amino group of 4-tert-butylaniline as an acetamide.

Caption: Experimental workflow for the acetylation of 4-tert-butylaniline.

Methodology:

-

In a clean, dry round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid formed.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

The organic layer is then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude N-(4-tert-butylphenyl)acetamide, which can be used in the next step without further purification or can be recrystallized if necessary.

Step 2: Nitration of N-(4-tert-butylphenyl)acetamide to N-(4-tert-butyl-2-nitrophenyl)acetamide

This protocol details the regioselective nitration of the acetanilide intermediate. The bulky tert-butyl group at the para position and the activating, ortho-directing nature of the acetamido group favor nitration at the ortho position.

Caption: Experimental workflow for the nitration of N-(4-tert-butylphenyl)acetamide.

Methodology:

-

In a round-bottom flask, dissolve N-(4-tert-butylphenyl)acetamide (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, continue to stir the reaction at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice with stirring.

-

The precipitated solid product, N-(4-tert-butyl-2-nitrophenyl)acetamide, is collected by vacuum filtration and washed with cold water.

Step 3: Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide to this compound

This final step involves the deprotection of the amino group to yield the target compound.

Caption: Experimental workflow for the hydrolysis to this compound.

Methodology:

-

Methanol (13.5 L) and N-(4-tert-butyl-2-nitrophenyl)acetamide (7.0 kg, 29.6 mol) were added to the reactor.

-

The mixture was stirred for 10 min, then a methanol solution of 30% sodium methanol (6.49 L, 35.5 mol) was slowly added at room temperature.

-

The mixture was slowly heated to reflux and held at this temperature for 2 hours.

-

Upon completion of the reaction, the methanol was vacuum distilled to dryness at 50-55°C and the solid was cooled to room temperature.

-

The residue was stirred in water (35 L) for 1 h.

-

The solid was collected by filtration, washed with water (14 L) and dried at 45-50 °C to give 5.3 kg of this compound.

Conclusion

The three-step synthesis of this compound from 4-tert-butylaniline is a robust and well-established method that provides good overall yields and high purity of the final product. The protection of the amine as an acetamide is crucial for controlling the regioselectivity of the nitration step. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient and reproducible preparation of this key chemical intermediate.

An In-depth Technical Guide to the Physical and Chemical Properties of 4-tert-Butyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-tert-Butyl-2-nitroaniline. The information is compiled from various sources to support research, development, and drug discovery activities. Where specific experimental data is not available, general principles and methodologies for analogous compounds are provided.

Chemical Identity and Physical Properties

This compound is a substituted aniline with a tert-butyl group at the 4-position and a nitro group at the 2-position. Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identity of this compound

| Parameter | Value | Reference |

| IUPAC Name | 4-(tert-butyl)-2-nitroaniline | [1] |

| CAS Number | 6310-19-6 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Orange crystalline powder | [2] |

| Predicted pKa | 0.43 ± 0.10 | [2] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents. Quantitative data in common solvents is not readily available. | [3] |

| Storage | Store at 4°C, protected from light. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While comprehensive, fully assigned spectra are not consistently available in the public domain, the following information has been compiled.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound has been reported. The expected chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino and tert-butyl groups.

Table 3: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.08 | s | 1H | Aromatic H | [5] |

| 7.43 | d | 1H | Aromatic H | [5] |

| 6.76 | d | 1H | Aromatic H | [5] |

| 5.95 | br s | 2H | -NH₂ | [5] |

| 1.27 | s | 9H | -C(CH₃)₃ | [5] |

Note: Detailed assignments of the aromatic protons require further analysis.

2.2. Infrared (IR) Spectroscopy

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments is not available, a general table of expected absorptions is provided below based on typical ranges for similar compounds.

Table 4: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | N-H | Stretching |

| 3000-2850 | C-H (aliphatic) | Stretching |

| 1640-1600 | N-H | Bending |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1550-1490 | N-O (nitro) | Asymmetric Stretching |

| 1390-1330 | N-O (nitro) | Symmetric Stretching |

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the nitro group, the tert-butyl group, or cleavage of the aromatic ring. Detailed fragmentation analysis from experimental data is not currently available.

Chemical Properties and Reactivity

3.1. Acid-Base Properties

The amino group in this compound is basic, but its basicity is significantly reduced by the presence of the strongly electron-withdrawing nitro group in the ortho position. The predicted pKa of the conjugate acid is approximately 0.43.[2] This indicates that it is a very weak base.

3.2. Reactivity

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic aromatic substitution by the amino and tert-butyl groups, which are ortho, para-directing. However, the nitro group is a strong deactivating group and a meta-director. The overall reactivity and regioselectivity of further substitutions would be a complex interplay of these competing effects.[2]

-

Nucleophilicity of the Amino Group: The nucleophilicity of the amino group is reduced due to the electron-withdrawing effect of the nitro group.[6]

-

Reactions of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal/acid combinations.

3.3. Stability

Nitroaromatic compounds can be thermally sensitive.[7] this compound should be stored at reduced temperatures and protected from light to prevent degradation.[4]

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and property determination of this compound are not widely published. The following sections provide generalized methodologies that can be adapted for this compound.

4.1. Synthesis of this compound

A common route to this compound is the nitration of 4-tert-butylaniline. Due to the activating nature of the amino group, direct nitration can be aggressive and lead to side products. A common strategy involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (General Method):

-

Acetylation of 4-tert-butylaniline:

-

Dissolve 4-tert-butylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the cooled reaction mixture into ice water to precipitate the N-(4-tert-butylphenyl)acetamide.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Nitration of N-(4-tert-butylphenyl)acetamide:

-

Dissolve the N-(4-tert-butylphenyl)acetamide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

-

Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the reaction to proceed for a set time.

-

Pour the reaction mixture onto crushed ice to precipitate the N-(4-tert-butyl-2-nitrophenyl)acetamide.

-

Collect the solid by filtration, wash with cold water, and dry.

-

-

Hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide:

-

Suspend the N-(4-tert-butyl-2-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

-

Heat the mixture under reflux until TLC indicates the complete disappearance of the starting material.

-

If acidic hydrolysis is used, cool the solution and neutralize with a base to precipitate the this compound. If basic hydrolysis is used, the product may precipitate upon cooling or require extraction.

-

Collect the crude product by filtration, wash with water, and dry.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

-

4.2. Determination of Solubility (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a solid compound in a solvent.[8][9]

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Analyze the filtered supernatant from the saturated solution under the same conditions.

-

Determine the concentration of the dissolved this compound by comparing its analytical signal to the calibration curve.

-

This technical guide serves as a foundational resource on the physical and chemical properties of this compound. For applications requiring precise quantitative data, experimental determination using the outlined protocols is recommended.

References

- 1. This compound | C10H14N2O2 | CID 80573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6310-19-6 CAS MSDS (4-(TERT-BUTYL)-2-NITROANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemscene.com [chemscene.com]

- 5. 4-(TERT-BUTYL)-2-NITROANILINE | 6310-19-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

4-tert-Butyl-2-nitroaniline: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and hazard information for 4-tert-Butyl-2-nitroaniline (CAS No. 6310-19-6). The information is compiled from various safety data sheets and toxicological databases, offering a comprehensive resource for professionals handling this chemical. Due to the limited availability of specific experimental data for this compound, a read-across approach from structurally similar nitroaniline compounds has been employed for certain endpoints. This should be considered when interpreting the data.

Chemical and Physical Properties

This compound is a yellow to orange crystalline solid.[1] Its chemical structure consists of an aniline ring substituted with a tert-butyl group at the 4-position and a nitro group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [2] |

| Molecular Weight | 194.23 g/mol | |

| Appearance | Yellow to Orange to Red Powder or Crystals | [1] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 302.8 °C at 760 mmHg | [1] |

| CAS Number | 6310-19-6 | [3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritation potential.

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

The toxicological profile of this compound indicates potential for harm upon acute exposure. Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin and mucous membranes).[4][5] Onset of these symptoms may be delayed for 2 to 4 hours or longer.[4][5]

Quantitative Toxicity Data (Read-across and available data)

| Endpoint | Species | Route | Value | Classification | Source |

| Acute Oral Toxicity (LD50) | Rat | Oral | 300 - 2000 mg/kg (estimated) | Harmful if swallowed | [3][6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | 1000 - 2000 mg/kg (estimated) | Harmful in contact with skin | [3][6] |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | 1 - 5 mg/L (estimated for dusts/mists) | Harmful if inhaled | [3][6] |

| Skin Irritation | Rabbit | Dermal | Irritant | Causes skin irritation | |

| Eye Irritation | Rabbit | Ocular | Irritant | Causes serious eye irritation | |

| Skin Sensitization | - | - | No data available | - | - |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | Likely positive (with metabolic activation) | Suspected mutagen | [7] |

| Ecotoxicity (LC50, 48h) | Daphnia magna | Aquatic | > 10 - 100 mg/L (estimated) | Harmful to aquatic life | [8] |

Note: Values marked as "estimated" are based on the GHS classification and read-across from similar nitroaniline compounds due to the absence of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on standard OECD guidelines. These protocols provide a framework for the experimental generation of safety data for this compound.

Acute Oral Toxicity (OECD 423)

Objective: To determine the acute oral toxicity of this compound.

Methodology:

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females are typically used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with fasting overnight before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The starting dose is selected from one of the fixed levels (e.g., 300 mg/kg) based on available information.

-

Procedure: A stepwise procedure is used, with three animals per step. The outcome of the first step determines the next step (stop testing, use the same dose, or use a higher or lower dose).

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Toxicity (OECD 402)

Objective: To determine the acute dermal toxicity of this compound.

Methodology:

-

Test Animals: Healthy, young adult rabbits (e.g., New Zealand White) or rats with intact skin are used.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Dose Administration: The test substance is applied uniformly over an area of at least 10% of the total body surface area. The application site is covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and skin reactions at the application site for at least 14 days. Body weights are recorded weekly.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

Objective: To assess the skin irritation potential of this compound using an in vitro model.

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) model is used.

-

Procedure:

-

The test substance is applied topically to the RhE tissue.

-

After a defined exposure period, the substance is removed by rinsing.

-

The viability of the tissue is then assessed using a cell viability assay (e.g., MTT assay).

-

-

Data Analysis: The reduction in cell viability caused by the test substance is compared to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Objective: To evaluate the potential of this compound to induce chromosomal damage.

Methodology:

-

Test System: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) is used.

-

Procedure:

-

Cell cultures are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix).

-

After the treatment period, the cells are cultured for a period sufficient to allow for chromosome or spindle damage to lead to the formation of micronuclei in interphase cells.

-

Cells are harvested, stained, and the frequency of micronucleated cells is determined.

-

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Signaling Pathways and Experimental Workflows

Putative Toxicological Signaling Pathway

Nitroaromatic compounds like this compound can undergo metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. The nitro group can be reduced to nitroso and hydroxylamine derivatives, which are capable of binding to cellular macromolecules such as DNA and proteins. This can lead to genotoxicity and cytotoxicity. Furthermore, the formation of these reactive species can induce oxidative stress within the cell.

Caption: Putative metabolic activation and toxicity pathway of this compound.

Experimental Workflow for Hazard Assessment

A tiered approach is recommended for the hazard assessment of this compound, starting with in vitro methods to minimize animal testing.

Caption: Tiered experimental workflow for the hazard assessment of this compound.

Handling and Storage

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation.[3]

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only outdoors or in a well-ventilated area.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

Conditions for Safe Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[4]

-

Store locked up.[4]

-

Recommended storage temperature is 2-8°C, protected from light and in an inert atmosphere.[1]

Accidental Release Measures

Personal Precautions:

-

Clear the area of personnel and move upwind.

-

Wear breathing apparatus and protective gloves.

-

Avoid contact with skin and eyes.

Environmental Precautions:

-

Prevent spillage from entering drains or water courses.

Methods for Cleaning Up:

-

Use dry clean-up procedures and avoid generating dust.

-

Collect recoverable product into labeled containers for recycling.

-

Contain spills with sand, earth, or vermiculite.

-

Wash the area and prevent runoff into drains.[3]

Conclusion

This compound is a chemical that requires careful handling due to its acute toxicity, irritation potential, and suspected mutagenicity. The information provided in this guide, including the summarized toxicological data and detailed experimental protocols, is intended to support safe laboratory practices and comprehensive hazard assessment. Given the reliance on read-across for some endpoints, further experimental validation for this specific compound is recommended to refine the risk assessment. Researchers and drug development professionals should adhere to the recommended safety precautions and handling procedures to minimize exposure and ensure a safe working environment.

References

- 1. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecetoc.org [ecetoc.org]

- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Comparison of four different treatment conditions of extended exposure in the in vitro micronucleus assay using TK6 lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemsafetypro.com [chemsafetypro.com]

Technical Guide: Spectral and Synthetic Profile of 4-tert-Butyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-nitroaniline is an aromatic amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A comprehensive understanding of its spectral characteristics is crucial for its identification, purification, and quality control. This technical guide provides a detailed overview of the available spectral data for this compound, along with standardized experimental protocols for its synthesis and spectral analysis.

Data Presentation

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | s | 1H | Ar-H |

| 7.43 | d | 1H | Ar-H |

| 6.76 | d | 1H | Ar-H |

| 5.95 | br s | 2H | -NH₂ |

| 1.27 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

Table 3: Mass Spectrometry Data for this compound

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectral characterization of this compound.

Synthesis of this compound from N-(4-tert-butyl-2-nitrophenyl)acetamide[1]

This procedure outlines the hydrolysis of N-(4-tert-butyl-2-nitrophenyl)acetamide to yield this compound.

Materials:

-

N-(4-tert-butyl-2-nitrophenyl)acetamide

-

Methanol

-

30% Sodium methoxide in methanol

-

Water

Procedure:

-

To a suitable reactor, add methanol and N-(4-tert-butyl-2-nitrophenyl)acetamide.

-

Stir the mixture for 10 minutes at room temperature.

-

Slowly add a methanol solution of 30% sodium methoxide to the mixture.

-

Gently heat the mixture to reflux and maintain this temperature for 2 hours.

-

After the reaction is complete, remove the methanol by vacuum distillation at 50-55°C.

-

Cool the resulting solid residue to room temperature.

-

Add water to the residue and stir for 1 hour.

-

Collect the solid product by filtration.

-

Wash the solid with water.

-

Dry the product at 45-50°C to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of aromatic amines.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance series) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the general procedure for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.

Instrumentation:

-

FT-IR Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet-forming die.

-

Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

This protocol describes a general procedure for analyzing a solid organic compound using electrospray ionization mass spectrometry (ESI-MS).

Instrumentation:

-

Mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the ion source parameters (e.g., capillary voltage, drying gas flow rate, and temperature) to maximize the signal of the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectral analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectral analysis.

References

Technical Guide: Physicochemical Properties of 4-tert-Butyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4-tert-Butyl-2-nitroaniline, a key intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

Core Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.

| Property | Value | Conditions |

| Melting Point | 101-104 °C | - |

| Boiling Point | 302.8 °C | at 760 mmHg |

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 g/mol | - |

| CAS Number | 6310-19-6 | - |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to verifying the purity and identity of a chemical substance. The following sections detail standard laboratory procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (for Thiele tube) or heated metal block

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Gently tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. The packed sample should be approximately 2-3 mm high.[4]

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample in the capillary should be level with the thermometer bulb.[5]

-

Fill the Thiele tube with a suitable heating oil (e.g., mineral oil or silicone oil) to a level just above the upper arm.[5]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame (e.g., a microburner). The shape of the tube will ensure uniform heat distribution through convection currents.

-

Initially, heat the sample relatively quickly to determine an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample. As the temperature approaches the approximate melting point (within 15-20°C), reduce the heating rate to 1-2°C per minute to ensure accuracy.[2][4]

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has completely melted and is a clear liquid.[6]

-

The recorded melting point should be reported as a range between these two temperatures.

-

Boiling Point Determination: Microscale Method

For determining the boiling point with a small amount of substance, the microscale capillary method is efficient and accurate.[7][8]

Apparatus:

-

Small test tube (e.g., 6 x 50 mm) or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with heating oil

-

Rubber band or tubing slice

Procedure:

-

Sample Preparation: Add a few drops of the liquid this compound (if melted) into the small test tube, enough to cover the bulb of the thermometer.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end pointing downwards.[8]

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[8]

-

Heating:

-

Immerse the assembly in a Thiele tube or an oil bath.

-

Begin heating the apparatus. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[9]

-

-

Observation and Measurement:

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid equals the external atmospheric pressure.[8][10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbles cease and the liquid is drawn into the capillary tube, record the temperature. This is the boiling point of the liquid.[8][9][11]

-

-

Record Pressure: It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[12]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

References

- 1. westlab.com [westlab.com]

- 2. thinksrs.com [thinksrs.com]

- 3. byjus.com [byjus.com]

- 4. jk-sci.com [jk-sci.com]

- 5. timstar.co.uk [timstar.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemconnections.org [chemconnections.org]

- 8. chymist.com [chymist.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. Thiele tube - Wikipedia [en.wikipedia.org]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Navigating the Solubility Landscape of 4-tert-Butyl-2-nitroaniline: A Technical Guide for Researchers

Introduction

4-tert-Butyl-2-nitroaniline is a substituted aromatic amine with potential applications in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological evaluation. This in-depth technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a predictive analysis based on structurally related compounds.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 6310-19-6 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.24 g/mol | [1] |

| Appearance | Not specified (likely a crystalline solid) | |

| Predicted LogP | 3.3 | [2] |

Data Presentation: Solubility Profile

Due to the absence of specific experimental solubility data for this compound, a qualitative assessment is provided based on general principles of solubility and data for analogous compounds. The bulky, non-polar tert-butyl group suggests good solubility in non-polar to moderately polar organic solvents, while the polar nitro and amine groups may impart some solubility in more polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||

| Hexane | Sparingly Soluble to Soluble | The non-polar tert-butyl group should promote solubility. |

| Toluene | Soluble | Aromatic solvent compatible with the benzene ring of the solute. |

| Polar Aprotic Solvents | ||

| Acetone | Soluble | Good general solvent for many organic compounds. |

| Ethyl Acetate | Soluble | Moderately polar solvent capable of dissolving a range of solutes. |

| Acetonitrile | Soluble | A polar aprotic solvent that can interact with the nitro and amine groups. |

| Dichloromethane | Soluble | Effective solvent for a wide variety of organic compounds. |

| Polar Protic Solvents | ||

| Methanol | Moderately Soluble to Soluble | Can act as a hydrogen bond donor and acceptor. |

| Ethanol | Moderately Soluble to Soluble | Similar to methanol, with slightly lower polarity. |

| Water | Insoluble to Sparingly Soluble | The large hydrophobic tert-butyl group is expected to dominate, leading to low aqueous solubility.[3] |

To provide a quantitative reference, the experimental solubility of a structurally related compound, 2-nitroaniline, is presented in Table 2. It is crucial to note that this data is for a different, albeit structurally similar, compound and should be used as a general guide only.

Table 2: Experimental Solubility of 2-Nitroaniline in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100 g of solvent) |

| Acetone | 158.5 |

| Benzene | 27.42 (at 23.2°C) |

| Carbon Tetrachloride | 1.18 (at 20°C) |

| Chloroform | 27.83 (at 20°C) |

| Ethanol (abs.) | 27.87 |

| Source:[4] |

Experimental Protocols: Isothermal Equilibrium Method

The most common and reliable method for determining the solubility of a solid in a liquid solvent is the isothermal equilibrium (shake-flask) method. This protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (high purity)

-

Analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the settled solid, the pipette tip should be kept in the upper portion of the liquid.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Analyze the diluted sample solutions under the same conditions.

-

Determine the concentration of this compound in the diluted samples by referring to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

References

An In-depth Technical Guide to 4-tert-Butyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and potential applications of 4-tert-Butyl-2-nitroaniline (IUPAC name: 4-(tert-butyl)-2-nitroaniline). This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of substituted nitroanilines as versatile intermediates in organic synthesis and medicinal chemistry. While direct biological and extensive toxicological data for this specific compound are limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related molecules to provide a thorough understanding of its characteristics and potential.

Chemical Identity and Physical Properties

This compound is a substituted aromatic amine characterized by the presence of a tert-butyl group at the para position and a nitro group at the ortho position relative to the amino group. These substitutions significantly influence its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-(tert-butyl)-2-nitroaniline | [1] |

| Synonyms | 2-Nitro-4-tert-butylaniline, 4-tert-butyl-2-nitrobenzenamine | [2] |

| CAS Number | 6310-19-6 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Yellow to orange to red powder or crystals | [4] |

| Melting Point | 101-104 °C | N/A |

| Boiling Point | 302.8 °C at 760 mmHg | N/A |

| Solubility | Data for the specific compound is not readily available. However, nitroanilines are generally soluble in organic solvents like ethanol, acetone, and ethyl acetate, with limited solubility in water.[5] The tert-butyl group is expected to increase its lipophilicity. | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | A detailed ¹H NMR spectrum in CDCl₃ shows a singlet for the nine protons of the tert-butyl group at approximately δ 1.27 ppm, a broad singlet for the two amine protons around δ 5.95 ppm, and distinct signals for the aromatic protons.[4] | [4] |

| ¹³C NMR | Experimental data for the specific compound is not available. Based on related structures, characteristic signals for the quaternary carbon and methyl carbons of the tert-butyl group, as well as six distinct aromatic carbon signals, are expected. | N/A |